Wnt/beta-catenin agonist 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

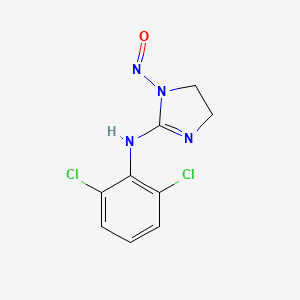

Wnt/β-catenin agonist 2: is a potent activator of the Wnt/β-catenin signaling pathway. This compound is known for its ability to activate Wnt signaling without inhibiting the activity of glycogen synthase kinase 3 beta (GSK-3β). It has significant implications in various biological processes, including cell proliferation, differentiation, and migration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Wnt/β-catenin agonist 2 involves a series of chemical reactions, typically starting with the preparation of a pyrimidine core. The core is then functionalized with various substituents to achieve the desired activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of Wnt/β-catenin agonist 2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Wnt/β-catenin agonist 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: Wnt/β-catenin agonist 2 is used in chemical research to study the mechanisms of Wnt signaling and its role in various chemical processes. It serves as a tool compound to investigate the effects of Wnt activation on different chemical reactions .

Biology: In biological research, Wnt/β-catenin agonist 2 is used to study cell signaling pathways, particularly the Wnt/β-catenin pathway. It helps researchers understand the role of Wnt signaling in cell proliferation, differentiation, and migration .

Medicine: Wnt/β-catenin agonist 2 has significant implications in medical research, particularly in the study of cancer and regenerative medicine. It is used to investigate the role of Wnt signaling in tumor growth and metastasis, as well as its potential in promoting tissue regeneration and wound healing .

Industry: In the industrial sector, Wnt/β-catenin agonist 2 is used in the development of new therapeutic agents targeting the Wnt/β-catenin pathway. It is also used in the production of bioactive compounds and other chemical products .

Mechanism of Action

Wnt/β-catenin agonist 2 exerts its effects by activating the Wnt/β-catenin signaling pathway. This pathway involves the binding of Wnt ligands to Frizzled receptors on the cell surface, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional coactivator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This activation leads to the expression of target genes involved in cell proliferation, differentiation, and migration .

Comparison with Similar Compounds

Wnt/β-catenin agonist 1: Another potent activator of the Wnt/β-catenin pathway, used in similar research applications.

CHIR99021: A well-known Wnt signaling agonist that also inhibits GSK-3β, leading to the stabilization of β-catenin.

Wnt/PCP signaling agonists: Compounds that activate the planar cell polarity pathway, another branch of Wnt signaling.

Uniqueness: Wnt/β-catenin agonist 2 is unique in its ability to activate Wnt signaling without inhibiting GSK-3β, making it a valuable tool for studying the specific effects of Wnt activation without the confounding effects of GSK-3β inhibition .

Properties

IUPAC Name |

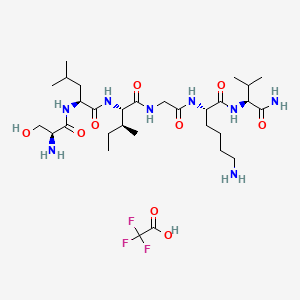

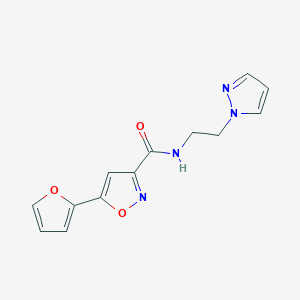

5-(furan-2-yl)-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c18-13(14-5-7-17-6-2-4-15-17)10-9-12(20-16-10)11-3-1-8-19-11/h1-4,6,8-9H,5,7H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPRTBBVBMTJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

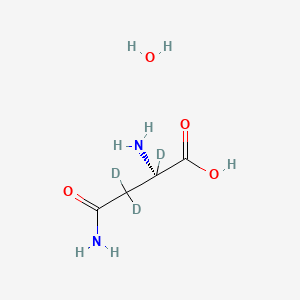

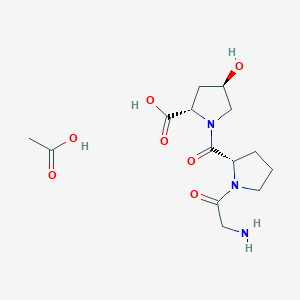

![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid](/img/structure/B8209972.png)

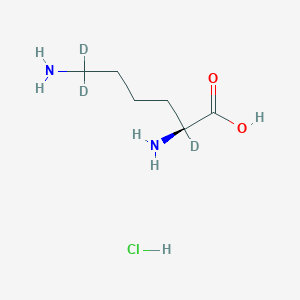

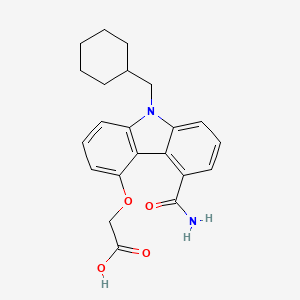

![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)

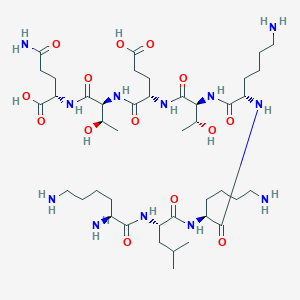

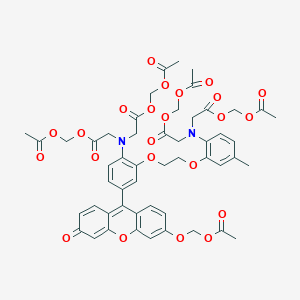

![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B8209982.png)